

# An In-depth Technical Guide to Carbon Tetrafluoride (CF<sub>4</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ctrl-CF4-S2

Cat. No.: B15555320

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For Researchers, Scientists, and Drug Development Professionals

## Introduction:

Carbon tetrafluoride (CF<sub>4</sub>), also known as tetrafluoromethane, is the simplest perfluorocarbon. [1] It is the perfluorinated equivalent of methane and can be classified as a haloalkane or halomethane.[1] Due to the high strength of the carbon-fluorine bonds, CF<sub>4</sub> is a very stable and inert compound.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Carbon Tetrafluoride.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Carbon Tetrafluoride.

Property	Value	Reference
Molecular Formula	CF <sub>4</sub>	[2]
Molecular Weight	88.004 g/mol	[2]
Appearance	Colorless gas	[1]
Odor	Odorless	[1][2]
Density	3.72 g/L (gas, 15 °C)	[1]
Melting Point	-183.6 °C	[1]
Boiling Point	-127.8 °C	[1]
Solubility in Water	0.005%V at 20 °C	[1]
Vapor Pressure	106.5 kPa at -127 °C	[1]
Stability	Thermally stable and chemically very inert.	[2]

## Experimental Protocols

Due to the chemical inertness of Carbon Tetrafluoride, its direct application in drug development is limited. However, its properties are relevant in various analytical and processing techniques.

### 1. Plasma Etching in Microfabrication:

Carbon Tetrafluoride is utilized, either alone or with oxygen, as a plasma etchant for silicon, silicon dioxide, and silicon nitride in electronics microfabrication.[1]

- Objective: To selectively remove material from a substrate.
- Methodology:
  - A substrate (e.g., a silicon wafer) is placed in a vacuum chamber.
  - A mixture of CF<sub>4</sub> and oxygen is introduced into the chamber.

- A plasma is generated by applying a radio frequency (RF) electromagnetic field.
- The plasma creates reactive fluorine radicals that etch the substrate surface.
- The byproducts of the reaction are volatile and are pumped out of the chamber.

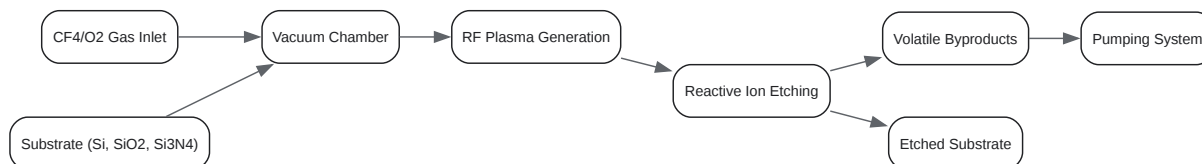
## 2. Low-Temperature Refrigerant (R-14):

Carbon Tetrafluoride is employed as a low-temperature refrigerant.<sup>[1]</sup>

- Principle: The thermodynamic properties of CF<sub>4</sub>, specifically its boiling point and heat of vaporization, make it suitable for refrigeration cycles at very low temperatures.
- Application: Used in specialized cooling systems requiring cryogenic temperatures.

## Logical Relationships and Workflows

The following diagram illustrates a simplified workflow for plasma etching using Carbon Tetrafluoride.



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### Plasma Etching Workflow with CF<sub>4</sub>

Disclaimer: The initial query for "**Ctrl-CF4-S2**" did not yield any results for a specific molecule with that designation. The information provided above pertains to Carbon Tetrafluoride (CF<sub>4</sub>), as it was the closest relevant chemical compound based on the search. There is no information available on any signaling pathways or direct biological activities for Carbon Tetrafluoride in the context of drug development. Its primary relevance to the specified audience lies in its use in manufacturing and analytical processes.

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## References

- 1. Carbon tetrafluoride - Wikipedia [en.wikipedia.org]
- 2. Carbon tetrafluoride | CF<sub>4</sub> | CID 6393 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)